5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,5-dimethylphenol with formaldehyde to form the corresponding phenoxy derivative. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the triazole ring.
Substitution: The phenoxy and triazole groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenoxy and triazole derivatives.
Scientific Research Applications
5-[(2,5-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is utilized in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-[(2,5-Dimethylphenoxy)methyl]-2-furoic acid: Similar in structure but contains a furoic acid moiety instead of a triazole ring.
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid: Another similar compound with a furan ring.
Uniqueness
5-[(2,5-Dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its triazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-4-5-9(2)10(6-8)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTFVEHEDILPRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136745 |
Source
|
Record name | 5-[(2,5-Dimethylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-48-7 |
Source
|
Record name | 5-[(2,5-Dimethylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588673-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2,5-Dimethylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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